5-bromo-N-(cyclopropylmethyl)pyridin-3-amine
Overview
Description
5-bromo-N-(cyclopropylmethyl)pyridin-3-amine is a chemical compound with the molecular formula C₉H₁₁BrN₂ It is a derivative of pyridine, a basic heterocyclic organic compound The compound is characterized by the presence of a bromine atom at the 5-position of the pyridine ring and a cyclopropylmethyl group attached to the nitrogen atom at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Amination: The brominated pyridine derivative is then subjected to amination using cyclopropylmethylamine. This step often requires the use of a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K₂CO₃) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and amination processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(cyclopropylmethyl)pyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄) and bases like potassium phosphate (K₃PO₄) are employed under mild conditions.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be obtained.
Coupling Products: Biaryl compounds with diverse functional groups are formed through coupling reactions.
Scientific Research Applications
5-bromo-N-(cyclopropylmethyl)pyridin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor in the development of pharmaceutical agents.
Industry: It is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-bromo-N-(cyclopropylmethyl)pyridin-3-amine involves its interaction with specific molecular targets. The bromine atom and the cyclopropylmethyl group contribute to its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-3-(trifluoromethyl)pyridin-2-amine
- 5-bromo-3-methylpyridin-2-amine
- 5-bromo-3-cyanopyridine
Uniqueness
5-bromo-N-(cyclopropylmethyl)pyridin-3-amine is unique due to the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic properties
Properties
IUPAC Name |
5-bromo-N-(cyclopropylmethyl)pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2/c10-8-3-9(6-11-5-8)12-4-7-1-2-7/h3,5-7,12H,1-2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOICEMWCCDOTOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2=CC(=CN=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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